molecular formula C6H3BrFNO2 B1372940 2-Bromo-5-fluoro-nicotinic acid CAS No. 38186-89-9

2-Bromo-5-fluoro-nicotinic acid

Cat. No.: B1372940
CAS No.: 38186-89-9
M. Wt: 220 g/mol
InChI Key: ZTQQDQFYFNLILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, a naturally occurring pyridine carboxylic acid.

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-nicotinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoro-nicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure the selective bromination at the 2-position .

Chemical Reactions Analysis

2-Bromo-5-fluoro-nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position provides a reactive site for coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the formation of carbon-carbon bonds.

Scientific Research Applications

2-Bromo-5-fluoro-nicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential antibacterial properties and is used in the development of new drugs. Additionally, it is utilized in the synthesis of complex organic molecules for research purposes.

Comparison with Similar Compounds

2-Bromo-5-fluoro-nicotinic acid can be compared with other halogenated derivatives of nicotinic acid, such as 2-Chloro-5-fluoro-nicotinic acid and 2-Iodo-5-fluoro-nicotinic acid. These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in their chemical and biological properties, making each compound unique in its own right .

Biological Activity

2-Bromo-5-fluoro-nicotinic acid (2-Br-5-F-NA) is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and fluorine substituents on the pyridine ring. This compound has garnered attention due to its potential biological activities, which are largely attributed to its structural similarities with bioactive molecules, including various nicotinic acid derivatives. This article explores the biological activity of 2-Br-5-F-NA, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H3_3BrFNO2_2, with a molecular weight of approximately 219.996 g/mol. The compound features a pyridine ring substituted at the 2 and 5 positions by bromine and fluorine atoms, respectively, along with a carboxylic acid group that contributes to its acidic properties. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Current knowledge regarding the specific mechanisms of action for 2-Br-5-F-NA in biological systems remains limited. However, preliminary studies suggest that its structural features may allow it to interact with various biological targets, such as enzymes and receptors involved in neurotransmission and metabolic processes. The unique combination of halogens may enhance binding affinity or alter the pharmacodynamics compared to non-halogenated analogs.

Antimicrobial Activity

Research indicates that compounds structurally related to 2-Br-5-F-NA exhibit significant antimicrobial properties. For example, derivatives of nicotinic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the minimum inhibitory concentration (MIC) values for several related compounds:

Compound NameMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
This compoundTBDTBD
5-Nitrofuran derivative7.8162.5
3-Bromo-nicotinic acidTBDNo activity

The specific activity of 2-Br-5-F-NA requires further investigation to establish its efficacy against various microbial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of 2-Br-5-F-NA on normal and cancer cell lines. In one study, compounds similar to 2-Br-5-F-NA were evaluated for their ability to reduce metabolic activity in tumor cells:

  • IC50_{50} values were determined for several compounds:
    • Compound A: IC50_{50} = 61.18 µg/mL
    • Compound B: IC50_{50} = 179.81 µg/mL
    • Compound C: IC50_{50} = TBD

These results suggest that some derivatives may possess selective cytotoxicity against tumor cells while maintaining lower toxicity towards healthy cells.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various derivatives from nicotinic acid, including those with halogen substitutions like bromine and fluorine. The synthesized compounds were evaluated for their antimicrobial activity against multiple strains, providing insights into structure-activity relationships.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 2-Br-5-F-NA with target proteins involved in disease pathways. These studies are crucial for understanding how structural modifications can influence biological interactions.
  • Comparative Analysis : Research comparing the biological activities of halogenated versus non-halogenated nicotinic acid derivatives indicated that halogenation can enhance specific interactions with biological targets, potentially leading to improved therapeutic profiles.

Properties

IUPAC Name

2-bromo-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQDQFYFNLILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697606
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-89-9
Record name 2-Bromo-5-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluoro-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.